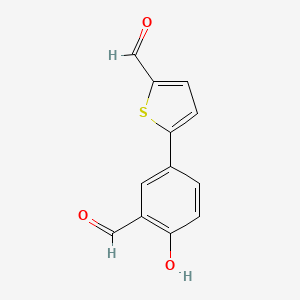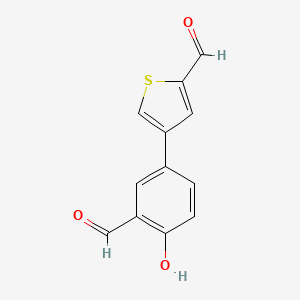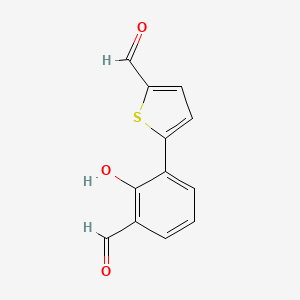
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% (4FTFP) is a phenolic compound that has been used in a variety of scientific research applications. It is a derivative of thiophene, a sulfur-containing aromatic compound, and is known for its unique physical and chemical properties. 4FTFP is a useful tool for researchers as it can be used to study the effects of various environmental conditions and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is a useful tool for researchers as it can be used in a variety of scientific research applications. It has been used to study the effects of various environmental conditions, such as temperature, pH, and light intensity. It has also been used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including polymers, dyes, and pharmaceuticals. 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has also been used to study the effects of various biological compounds, such as enzymes, hormones, and toxins.
Wirkmechanismus
The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is not well understood. However, it is thought that the compound binds to a variety of proteins and enzymes, which may affect the activity of these proteins and enzymes. It is also thought that 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% may interact with other compounds, such as hormones and toxins, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% are not well understood. However, it has been shown to affect the activity of a variety of proteins and enzymes. It has also been shown to interact with other compounds, such as hormones and toxins, which may affect their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% in lab experiments include its low cost, its low toxicity, and its ability to be used in a variety of scientific research applications. However, there are some limitations to using 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% in lab experiments, such as its limited solubility in water and its potential to bind to a variety of proteins and enzymes.
Zukünftige Richtungen
There are a number of potential future directions for 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% research. These include further investigation of its biochemical and physiological effects, further exploration of its potential to interact with other compounds, and further exploration of its potential to be used as a reagent in organic synthesis. Additionally, further research could be conducted to explore the potential of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% to be used as a drug or as a diagnostic tool. Finally, further research could be conducted to explore the potential of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% to be used in applications such as sensors and catalysts.
Synthesemethoden
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the oxidative cleavage of thiophene. The Williamson ether synthesis involves the reaction of an alkoxide and a thiophene-2-carboxaldehyde to form 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%. The Mitsunobu reaction is a two-step process that involves the reaction of a thiophene-2-carboxaldehyde and an alcohol in the presence of a base and an acid to form 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%. The oxidative cleavage of thiophene involves the reaction of a thiophene-2-carboxaldehyde and an oxidizing agent to form 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
5-(3-formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-9-5-8(1-3-11(9)15)12-4-2-10(7-14)16-12/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEXXPCWIDUUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685115 |
Source


|
| Record name | 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261987-91-0 |
Source


|
| Record name | 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














